molecular formula C22H28O4 B10848325 di-O-methylendiandrin A

di-O-methylendiandrin A

Cat. No.: B10848325
M. Wt: 356.5 g/mol
InChI Key: IOTXFXWARGNLEJ-WJWAULOUSA-N
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Description

DI-O-METHYLENDIANDRIN A is a lignan-based cyclobutane compound known for its complex structure and significant biological activities. It is part of a class of natural products that include cyclobutane rings, which are notable for their inherent ring strain and the challenges they present in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of DI-O-METHYLENDIANDRIN A has been achieved using diastereoselective, vicinal alkylation, and transannular McMurry reactions of a macrocyclic 1,4-diketone. These key transformations help establish the relative stereochemistry and furnish the strained four-membered ring of the natural product .

Industrial Production Methods: The use of macrocyclic intermediates and controlled reaction conditions are crucial for maintaining the integrity of the cyclobutane ring .

Chemical Reactions Analysis

Types of Reactions: DI-O-METHYLENDIANDRIN A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Magnosalin
  • Endiandrin B
  • Endiandrin C
  • Endiandrin D

Comparison: DI-O-METHYLENDIANDRIN A stands out due to its specific antagonism against the glucocorticoid receptor, a property not commonly found in other similar compounds. Its unique synthesis involving macrocyclic intermediates and transannular reactions also sets it apart from other lignan-based cyclobutane compounds .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

4-[(1R,2R,3S,4S)-2-(3,4-dimethoxyphenyl)-3,4-dimethylcyclobutyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C22H28O4/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1

InChI Key

IOTXFXWARGNLEJ-WJWAULOUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1C(C(C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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